molecular formula C10H18N2 B13215613 N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B13215613
M. Wt: 166.26 g/mol
InChI Key: OFHPIVGQCNWYRN-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a chemical compound with a unique structure that includes a piperidine ring substituted with a dimethylamino group and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine typically involves the reaction of piperidine with dimethylamine and propargyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or propynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-propyn-1-amine: Shares the propynyl and dimethylamino groups but lacks the piperidine ring.

    N-benzylprop-2-yn-1-amine: Contains a benzyl group instead of the piperidine ring.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of the piperidine ring.

Uniqueness

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine is unique due to the presence of both the piperidine ring and the propynyl group, which confer specific chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

N,1-dimethyl-N-prop-2-ynylpiperidin-4-amine

InChI

InChI=1S/C10H18N2/c1-4-7-12(3)10-5-8-11(2)9-6-10/h1,10H,5-9H2,2-3H3

InChI Key

OFHPIVGQCNWYRN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)CC#C

Origin of Product

United States

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